molecular formula C12H26ClNS2 B11997765 Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride CAS No. 41956-82-5

Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride

Cat. No.: B11997765
CAS No.: 41956-82-5
M. Wt: 283.9 g/mol
InChI Key: ADUQCZNXZCXDGD-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride: is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by adjusting the pH and temperature to improve yield and selectivity .

Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles, such as using nano-catalysis and multicomponent reactions. These methods enhance the selectivity, purity, and yield of the product while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylthio group enhances its lipophilicity and potential for membrane permeability .

Properties

CAS No.

41956-82-5

Molecular Formula

C12H26ClNS2

Molecular Weight

283.9 g/mol

IUPAC Name

3-(3-hexylsulfanylpropyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C12H25NS2.ClH/c1-2-3-4-5-9-14-10-6-7-13-8-11-15-12-13;/h2-12H2,1H3;1H

InChI Key

ADUQCZNXZCXDGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCN1CCSC1.Cl

Origin of Product

United States

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